2,5-Dioxa-8-azaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure that includes two oxygen atoms and one nitrogen atom. Its molecular formula is and it is often encountered in the form of its hydrochloride salt, which is represented as . The compound is recognized for its potential applications in medicinal chemistry and organic synthesis, serving as a versatile building block for various chemical reactions and biological studies .
The compound is classified under the category of spirocyclic compounds, which are defined by their distinctive structure where two rings share a single atom. It has the CAS number 1184185-17-8 for the base compound and 1394840-20-0 for its hydrochloride form. The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane has garnered interest due to its utility in producing derivatives with diverse pharmacological properties.
The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane typically involves several key steps:
This multi-step synthesis is noted for its efficiency and high yield, making it suitable for industrial applications.
The molecular structure of 2,5-Dioxa-8-azaspiro[3.5]nonane features a spirocyclic configuration with the following characteristics:
The presence of both nitrogen and oxygen within the ring system contributes to its chemical reactivity and potential biological activity.
2,5-Dioxa-8-azaspiro[3.5]nonane can participate in various chemical reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions.
The mechanism of action of 2,5-Dioxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications in medicinal chemistry .
The physical properties of 2,5-Dioxa-8-azaspiro[3.5]nonane include:
Chemical properties include:
The applications of 2,5-Dioxa-8-azaspiro[3.5]nonane span multiple fields:
Research continues to explore its therapeutic potential and utility in various chemical processes .
The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (CAS: 1184185-17-8) follows a four-step route starting from N-Cbz-3-hydroxypiperidine (Compound 1). The initial step involves C-3 alkylation with chloroiodomethane under inert atmosphere (-80°C to 0°C) using strong bases like potassium hexamethyldisilazide (KHMDS) in anhydrous THF. This yields Compound 2, where the alkyl chain is introduced at the piperidine carbon adjacent to nitrogen [1] [2].
Reduction of Compound 2 follows, employing lithium borohydride (LiBH₄) in THF or methyl tert-butyl ether (MTBE) at 0°C to room temperature. This step selectively reduces the ester moiety to a primary alcohol, generating the diol intermediate (Compound 3) [1].
The spirocyclization is achieved by treating Compound 3 with potassium tert-butoxide (t-BuOK) in THF at 40–60°C. This intramolecular Williamson ether synthesis forms the spiro[3.5]nonane core (Compound 4), with the Cbz group still intact [1] [2].
Table 1: Key Steps in Spirocycle Synthesis
Step | Reaction | Input Compound | Key Reagent | Product | Yield Range |
---|---|---|---|---|---|
1 | C-3 Alkylation | Compound 1 | Chloroiodomethane/KHMDS | Compound 2 | 70–85% |
2 | Ester Reduction | Compound 2 | LiBH₄ in THF | Compound 3 | 80–92% |
3 | Spirocyclization | Compound 3 | t-BuOK in THF | Compound 4 | 75–88% |
4 | Deprotection | Compound 4 | Pd/C, H₂ | 2,5-Dioxa-8-azaspiro[3.5]nonane | 90–95% |
This route achieves an overall yield of 55–77%, significantly higher than earlier methods. The sequence avoids hazardous reagents and leverages commercially available precursors, making it scalable for multi-kilogram production [1] [2].
The final deprotection of the Cbz group in Compound 4 utilizes catalytic hydrogenation with 5–10% palladium on carbon (Pd/C) under 1–3 atm H₂ pressure. This reaction proceeds quantitatively in ethanol or ethyl acetate at 25–30°C within 4–6 hours, yielding the free amine 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5) [1] .
This method offers advantages over acidic/basic deprotection:
For salt formation (e.g., hydrochloride or hemioxalate), the free amine is treated with acids (HCl or oxalic acid) in acetone or MTBE, yielding crystalline solids suitable for pharmaceutical applications [6] .
Solvent selection critically impacts reaction efficiency and yield:
Base optimization is equally crucial:
Table 2: Solvent and Base Optimization Effects
Reaction Step | Optimal Solvent | Suboptimal Solvent | Optimal Base | Yield with Optimal Base | Yield with NaH |
---|---|---|---|---|---|
Step 1: Alkylation | THF | DMF | KHMDS | 85% | 60% |
Step 2: Reduction | MTBE | Toluene | LiBH₄ | 92% | N/A |
Step 3: Cyclization | THF | Toluene | t-BuOK | 88% | 50% |
Step 4: Deprotection | Ethanol | Dichloromethane | Pd/C | 95% | N/A |
The alkylation step (Step 1) benefits significantly from phase-transfer catalysts (PTCs). Adding 5–10 mol% 18-crown-6 increases yields by 15–20% when using solid KHMDS or K₂CO₃. The PTC solubilizes potassium cations, enhancing anion reactivity toward chloroiodomethane and reducing reaction time from 12 hours to 3–4 hours at -40°C [1] [2].
Mechanistically, 18-crown-6:
This approach eliminates the need for cryogenic conditions (-78°C), making the process energy-efficient and industrially viable [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2